7,11-Hexadecadienal
Description
Properties
Molecular Formula |
C16H28O |
|---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
hexadeca-7,11-dienal |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,9-10,16H,2-4,7-8,11-15H2,1H3 |
InChI Key |
PNIJIQLUXSITRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCC=CCCCCCC=O |
Synonyms |
(Z,Z)-7,11-hexadecadienal |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Isomers and Homologs
The table below highlights key structural differences and natural sources of 7,11-hexadecadienal and related compounds:
Key Observations :
- Double bond positioning dictates species-specific pheromone activity. For example, (Z,Z,E)-7,11,13-hexadecatrienal is critical for P. citrella attraction, while (9Z,11E)-hexadecadienal is specific to D. saccharalis.
- Chain length and saturation : The triene analog (C₁₆H₂₆O) exhibits higher volatility and bioactivity in mating disruption compared to dienes .
Table 2: Comparative Bioactivity in Pest Management
Key Findings :
- This compound functions synergistically with trienes in pheromone blends but is less effective alone. For instance, a 3:1 blend of (Z,Z,E)-7,11,13-hexadecatrienal and this compound reduced citrus leafminer infestations by 98% over 221 days .
- Triene superiority : The additional double bond in (Z,Z,E)-7,11,13-hexadecatrienal enhances receptor binding affinity, making it 13× more potent in disrupting orientation .
Contrasting Roles in Inflammation vs. Antioxidant Activity
- Pro-inflammatory effects : this compound in Euphorbia kansui activates NF-κB, triggering inflammation .
- Antioxidant activity : In Bryophyllum pinnatum, trace amounts of this compound contribute to radical scavenging, likely due to aldehyde reactivity with free radicals .
- Dose-dependent duality : High concentrations in medicinal plants may drive inflammation, whereas low levels in other species exert protective effects.
Preparation Methods
Wittig Reaction-Based Synthesis
The Wittig reaction is a cornerstone in synthesizing unsaturated aldehydes like 7,11-hexadecadienal. In a seminal study, Le Van Vang et al. (2008) synthesized (7Z,11Z,13E)-7,11,13-hexadecatrienal, a structural analog, using a multi-step strategy. Starting with 1,7-heptanediol, bromination with HBr yielded 7-bromoheptan-1-ol, which was converted to a phosphonium salt for Wittig coupling. Reaction with (E)-2-pentenal under anhydrous conditions produced the trienyl intermediate, which was oxidized to the aldehyde using pyridinium chlorochromate (PCC). This method achieved a 62% yield for the target aldehyde but required meticulous HPLC purification to separate geometrical isomers.
Key Data:
Swern Oxidation and Chain Elongation
Swern oxidation is pivotal for introducing the aldehyde functional group without over-oxidation. Islam et al. (2019) demonstrated this in synthesizing (11Z,13Z)-hexadecadienal. Starting with 10-bromo-1-decanol, sequential oxidation and protection steps yielded 1,1-diethoxy-10-iododecane. Alkylation with lithium acetylide followed by cis-Wittig olefination with propylidenetriphenylphosphorane generated the conjugated diene. Final Swern oxidation of the alcohol intermediate produced the aldehyde in 23% overall yield.
Key Data:
C10 + C3 + C3 Strategy
A modular approach using C10, C3, and C3 building blocks was developed to streamline synthesis. The C10 segment (1,1-diethoxy-10-iododecane) was coupled with a C3 alkyne via lithium-halogen exchange, followed by hydroboration-protonolysis to install the Z-configured double bond. A second C3 unit was introduced via cis-Wittig olefination, and the acetal-protected aldehyde was deprotected to yield this compound. This method minimized isomerization risks and achieved a 95% yield in the final oxidation step.
Biosynthetic Pathways
Recent studies reveal that this compound can also originate biosynthetically. In Chilecomadia valdiviana, linoleic acid (C18:2) undergoes β-oxidation to form (7Z,10Z)-7,10-hexadecadienoic acid, which is subsequently reduced to the aldehyde. Deuterium-labeling experiments confirmed that stearic acid (C18:0) serves as a precursor via Δ11-desaturation and chain-shortening.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Isomer Separation
Geometrical isomers (e.g., Z,Z vs. Z,E) are inevitable in Wittig-based syntheses. Preparative HPLC with octadecylsilyl (ODS) columns effectively separates isomers, as demonstrated by Koyano et al. (2008), who achieved 98% purity for (7Z,11Z,13E)-16:Ald.
Q & A
Q. What are the validated analytical methods for identifying and quantifying 7,11-Hexadecadienal in biological extracts?
To ensure accurate identification and quantification, gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) is recommended. Use internal standards like deuterated analogs for calibration, and validate the method with spike-recovery experiments in relevant matrices (e.g., insect extracts). Statistical significance of concentration differences between sexes or tissues should be confirmed via ANOVA or t-tests, as demonstrated in studies on Eupalamides cyparissias .
Q. What synthetic routes are most efficient for producing this compound in laboratory settings?
A common approach involves the Wittig reaction between 10-bromodecanol derivatives and appropriate aldehydes. For example, (11Z,13Z)-7,11-Hexadecadienal can be synthesized from 10-bromo-1-decanol via iterative oxidation and olefination steps. Optimize yields (>85%) by controlling reaction temperature (0–5°C) and using anhydrous conditions. Purity is verified via NMR and GC-MS .
Q. How is this compound implicated in insect communication systems?
In Lepidoptera, this compound functions as a sex pheromone component. For example, male E. cyparissias secrete it from wing glands to attract females. Behavioral assays (wind tunnel or field trapping) combined with electrophysiological recordings (GC-electroantennography) are used to confirm activity. Note that isomer ratios (e.g., Z,Z vs. Z,E) significantly affect biological efficacy .
Advanced Research Questions
Q. How can multivariate geometric designs resolve contradictions in isomer-specific activity of this compound?
Conflicting data on isomer activity (e.g., attraction vs. mating disruption) can be addressed using response surface models. For Phyllocnistis citrella, a 3:1 blend of (Z,Z,E)-7,11,13-hexadecatrienal and (Z,Z)-7,11-Hexadecadienal was optimal for attraction, but the triene alone was 13× more effective in disrupting mating. Use factorial designs to test component ratios and model interactions via software like JMP or Design-Expert .
Q. What experimental strategies validate the role of this compound in NF-κB-mediated inflammation?
In vitro assays with RAW264.7 macrophages or HEK293T cells transfected with NF-κB reporters are recommended. Treat cells with purified this compound (1–50 µM) and measure pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Confirm pathway activation via Western blotting for phosphorylated IκBα and nuclear translocation of p65. Compare results with known NF-κB agonists (e.g., LPS) .
Q. How can reproducibility challenges in this compound synthesis be mitigated?
Standardize protocols using IUPAC guidelines and document reaction parameters (e.g., solvent purity, catalyst batch). Share raw NMR/GC-MS data in repositories like Zenodo. Cross-validate yields via interlaboratory studies, as done for pheromone synthesis in Amyelois transitella. Include negative controls (e.g., solvent-only reactions) to rule out contamination .
Q. What statistical frameworks address data variability in field studies on pheromone efficacy?
Use mixed-effects models to account for environmental covariates (temperature, humidity) and spatial autocorrelation. For trap-catch data, apply generalized linear models (Poisson or negative binomial distribution) and report effect sizes with 95% confidence intervals. Meta-analyses of historical datasets can identify trends in efficacy decay over time .
Methodological Considerations
Q. How should researchers manage and archive raw data from this compound studies?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Store chromatograms and spectral data in repositories like Metabolights or Dryad.
- Use standardized metadata templates (ISA-Tab) to describe experimental conditions.
- Cite datasets with persistent identifiers (DOIs) in publications .
Q. What ethical guidelines apply to chemical ecology studies involving insect collection?
Obtain permits for field collection (e.g., CITES for endangered species). Minimize specimen numbers via optimized experimental design (e.g., factorial ANOVA). For lab-reared insects, adhere to institutional animal care protocols and document euthanasia methods (e.g., freezing) .
Data Presentation Guidelines
Q. How should complex isomer data be visualized in publications?
Use ternary plots to represent blends of this compound isomers. For dose-response curves, apply nonlinear regression (e.g., four-parameter logistic model) and include residual plots. Publish synthetic pathways as annotated reaction schemes with R/S configurations and retention indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
